molecular formula C10H11D3O2 B1147853 Wine lactone - d3 CAS No. 1262854-29-4

Wine lactone - d3

Cat. No.: B1147853
CAS No.: 1262854-29-4
M. Wt: 169.24
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Description

Definition and Chemical Identity of Wine Lactone - d3

This compound is a deuterium-labeled isotopologue of the natural compound wine lactone, a bicyclic monoterpene lactone. Its molecular formula is $$ \text{C}{10}\text{H}{11}\text{D}{3}\text{O}{2} $$, with a molecular weight of 169.24 g/mol. The compound features three deuterium atoms substituted at specific positions on its methyl groups, distinguishing it from the unlabeled form (CAS 182699-77-0). The core structure consists of a fused bicyclic system: a tetrahydrofuran ring connected to a cyclohexene moiety, with methyl groups at positions 3 and 6.

Structural Characteristics

  • Stereochemistry : The biologically active isomer has the (3S,3aS,7aR) configuration, which is critical for its aromatic properties.
  • Isotopic Labeling : Deuterium substitution occurs at three hydrogen sites, typically on the methyl groups, enhancing its utility in mass spectrometry-based analyses.
Table 1: Key Chemical Properties of this compound vs. Unlabeled Wine Lactone
Property This compound Unlabeled Wine Lactone
CAS Number 1262854-29-4 182699-77-0
Molecular Formula $$ \text{C}{10}\text{H}{11}\text{D}{3}\text{O}{2} $$ $$ \text{C}{10}\text{H}{14}\text{O}_{2} $$
Molecular Weight 169.24 g/mol 166.22 g/mol
Odor Threshold N/A 0.00001–0.00004 ng/L in air

Historical Discovery and Nomenclature

Wine lactone was first identified in 1975 as a metabolite in koala urine. Its presence in wine was later confirmed by Helmut Guth in the 1990s, who isolated it from white wines and characterized its sensory impact. The name "wine lactone" reflects its discovery in vinicultural products, where it contributes coconut-like and woody aromas.

The deuterated variant, this compound, emerged in the early 2000s alongside advances in stable isotope labeling for analytical chemistry. Its synthesis typically involves deuterium exchange reactions or deuterated precursors, such as deuterium oxide ($$ \text{D}{2}\text{O} $$) or sodium borodeuteride ($$ \text{NaBD}{4} $$). The IUPAC name for the labeled compound is (3S,3aS,7aR)-3,6-dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one-d3, indicating deuterium substitution at three hydrogen positions.

Role as a Stable Isotope-Labeled Internal Standard

This compound is widely employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying lactones in complex matrices like wine. Its deuterated structure minimizes isotopic interference, enabling precise calibration and recovery calculations.

Applications in Analytical Chemistry

  • Quantification of Natural Wine Lactone :
    • Compensates for matrix effects during extraction and ionization.
    • Used in headspace solid-phase microextraction (HS-SPME) methods to measure lactones at concentrations as low as 1 µg/L.
  • Metabolic Tracking :
    • Traces the biotransformation of lactones in fermentation processes.
  • Aging Studies :
    • Monitors lactone stability during wine aging, particularly under varying pH and temperature conditions.
Table 2: Analytical Techniques Utilizing this compound
Technique Application Sensitivity Achieved
HS-SPME-GC-MS Quantification of γ- and δ-lactones 0.17 mg/L (γ-butyrolactone)
LC-MS/MS Detection of vitamin D lactone metabolites 8.9 pg/mL in serum
Stable Isotope Dilution Oak lactone analysis in barrel-aged wines RSD <5%

Properties

CAS No.

1262854-29-4

Molecular Formula

C10H11D3O2

Molecular Weight

169.24

Purity

95% min.

Synonyms

Wine lactone - d3

Origin of Product

United States

Scientific Research Applications

Sensory Applications in Wine

Wine lactone - D3 plays a crucial role in the sensory characteristics of wines. Its applications include:

  • Flavor Enhancement : The compound imparts distinct flavors to wines, particularly in oak-aged varieties where it can mimic the characteristics of oak barrels. Studies have shown that different stereoisomers of wine lactone have varying odor detection thresholds, influencing their sensory impact on wine tasting .
  • Odor Profiling : Research has demonstrated that wine lactone is one of the most potent odorants among monoterpenes found in wines. Its synthesis from grapevine precursors highlights its importance in defining varietal aromas .

Comprehensive Data Table: Sensory Thresholds of Wine Lactones

Isomer TypeOdor Detection Threshold (µg/L)
(4S,5S)-cis24
(4S,5R)-trans172
(4R,5R)-cis132
(4R,5S)-trans305

This table summarizes the odor detection thresholds for various stereoisomers of wine lactone, indicating their relative potency in contributing to wine aroma profiles.

Case Study 1: Oak Aging Effects

A study conducted on red wines demonstrated that aging in oak barrels significantly increased the concentration of wine lactones. The research utilized SIDA to analyze samples from different aging periods, revealing that wines aged for longer durations exhibited higher levels of this compound, correlating with enhanced aromatic complexity .

Case Study 2: Impact on Consumer Preference

Another research project investigated consumer preferences related to wine aroma profiles influenced by this compound. Panelists evaluated wines with varied concentrations of this compound, highlighting that higher concentrations were generally preferred for their rich and complex aromas. This finding underscores the importance of managing wine lactone levels during fermentation and aging processes to meet consumer expectations .

Preparation Methods

Triene Precursor Synthesis

A linear triene precursor (e.g., 2) is synthesized via TBAF-catalyzed coupling between an acyl fluoride and a silyl enol ether. This step ensures proper diene and dienophile alignment for subsequent cycloaddition.

Cycloaddition and Ring Formation

Under mild thermal conditions, the triene undergoes IMDA to form a bicyclic lactone intermediate. The reaction exhibits cis-selectivity, favoring the natural (3S,3aS,7aR) configuration.

Deuteration and Purification

Deuterium incorporation is achieved through H/D exchange reactions or deuterated reagents. For example, using deuterated Grignard reagents (e.g., CD₃MgBr) to introduce deuterium at specific positions. Final purification involves distillation or chromatography to isolate the desired stereoisomer.

Key Advantages :

  • High stereoselectivity (≥99% enantiomeric excess)

  • Scalability for industrial applications

Limitations :

  • Requires costly chiral catalysts or deuterated reagents

  • Multiple steps may reduce overall yield

Iodolactonization-Mediated Synthesis

Starting Material Preparation

A γ,δ-unsaturated acid (e.g., 7) is synthesized from (R,R)-dimethyl tartrate via esterification and Wittig reactions.

Lactonization

FeCl₃ and NaI facilitate intramolecular cyclization, forming the iodinated lactone intermediate. Subsequent dehydrohalogenation yields the deuterated lactone.

Deuteration Strategy

Deuterium is introduced either during precursor synthesis (e.g., using deuterated malic acid) or via post-lactonization H/D exchange.

Example Reaction Pathway :

  • Esterification : (R,R)-Dimethyl tartrate → γ,δ-unsaturated acid

  • Iodolactonization : FeCl₃/NaI → Iodinated lactone

  • Dehydrohalogenation : Base → Deuterated this compound

Yield and Purity :

  • Overall yield: 38–43% (non-deuterated analog)

  • Deuterium incorporation: >93% (when using D₂O or deuterated reagents)

Deuteration via Acid-Mediated H/D Exchange

This method exploits sulfuric acid (D₂SO₄) to replace protons with deuterium in aromatic or aliphatic positions.

Substrate Preparation

A non-deuterated wine lactone precursor (e.g., ionene) is synthesized via radical bromination and dehydrobromination.

Deuteration Conditions

Reaction with 65% D₂SO₄ at 90°C for 72 hours achieves H/D exchange at specific positions. Optimal conditions balance reaction efficiency and substrate stability.

Purification

The crude product is purified via distillation or recrystallization to isolate TDN-D3 (a structurally related deuterated analog).

Reaction Optimization :

ParameterOptimal ValueOutcome
D₂SO₄ Concentration65%Maximal deuteration efficiency
Temperature90°CMinimal side reactions
Reaction Time72 hours>78% yield of deuterated product

Applications :

  • Stable isotope dilution assays (SIDA) for quantifying wine lactone in beverages

Asymmetric Reduction and Cyclization

Patented methods combine cyclization with asymmetric hydrogenation to produce enantiopure this compound.

Cyclization

A dienophile (e.g., 2-aceto-3-methyl-succinic acid ester) undergoes base-mediated cyclization to form a bicyclic intermediate.

Asymmetric Reduction

A ruthenium complex (e.g., [RuCl₂(diamine)(diamine)]) catalyzes hydrogenation of a ketone to the alcohol, establishing stereochemistry.

Deuteration

Deuterium is introduced during hydrogenation using D₂ gas or via deuterated reducing agents.

Key Reagents :

  • Cyclization Base : NaOH or KOH

  • Asymmetric Catalyst : Chiral ruthenium complexes

Industrial Viability :

  • Avoids toxic reagents (e.g., chromic acid, methyl iodide)

  • Scalable for commercial production

ParameterValue (this compound)
Isotopic Purity>99% (chemical purity)
Detection Limit10 ng/L (in model wine)
Stability>1 year (stored at -20°C)

Comparative Analysis of Preparation Methods

MethodKey StepsYield (%)Purity (%)Deuteration StrategyReferences
Intramolecular Diels-AlderCycloaddition, H/D exchange36–62>99CD₃MgBr or D₂O
IodolactonizationFeCl₃/NaI cyclization38–43>98Deuterated precursors
Acid-Mediated H/D ExchangeD₂SO₄ treatment25–78>99D₂SO₄ in D₂O
Asymmetric Reduction/CyclizationRu-catalyzed hydrogenation20–50>95D₂ gas or deuterated reductants
SIDA Standard PreparationSynthesis + GC-MS analysisN/A>99Integrated into quantification

Q & A

Q. Methodological Guidelines

  • Stereochemical Validation : Combine chiral chromatography with vibrational circular dichroism (VCD) for absolute configuration confirmation .
  • Data Contradiction Resolution : Apply Bayesian meta-analysis to reconcile conflicting enzymatic studies .
  • Sensory Synergy Quantification : Use generalized Procrustes analysis (GPA) for panelist consensus in descriptive sensory tests .

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